N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine
CAS No.: 478529-43-0
Cat. No.: VC0196528
Molecular Formula: 13C3C5H1515NO6
Molecular Weight: 225.18
* For research use only. Not for human or veterinary use.
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine - 478529-43-0](/images/no_structure.jpg)
CAS No. | 478529-43-0 |
---|---|
Molecular Formula | 13C3C5H1515NO6 |
Molecular Weight | 225.18 |
IUPAC Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Applications in Research
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine serves as a powerful research tool in biochemical and biomedical investigations. Its primary application lies in metabolic studies, where researchers use the isotopic labels to trace the incorporation and transformation of the compound in cellular systems.
One of the principal research applications involves cell signaling studies. N-acetylglucosamine plays significant roles in various signaling pathways, particularly those involving protein glycosylation. The isotopically labeled version enables researchers to track these signaling processes with greater precision, providing insights into the dynamics of cellular communication networks.
Additionally, the compound finds utility in glycoprotein synthesis research. Glycoproteins—proteins with attached carbohydrate moieties—are essential components in numerous biological processes, including cell recognition, immune response, and structural support. By incorporating N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine into experimental systems, researchers can monitor the assembly and processing of glycoproteins, gaining valuable information about their synthesis and degradation pathways.
The specific labeling pattern of this compound makes it particularly suitable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry applications. These analytical techniques can detect the labeled atoms with high sensitivity, allowing researchers to follow the metabolic fate of the compound even in complex biological matrices.
Metabolic Studies and Biochemical Pathway Analysis
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine plays a crucial role in metabolic studies, particularly those focused on the hexosamine biosynthesis pathway (HBP). This pathway represents a branch of glucose metabolism that produces UDP-N-acetylglucosamine, a critical substrate for various glycosylation processes. By using isotopically labeled N-acetylglucosamine, researchers can trace the flow of metabolites through this pathway with unprecedented precision.
The strategic placement of isotopic labels in this compound enables researchers to monitor its incorporation into cellular components such as glycosaminoglycans and glycoproteins. This tracking capability provides valuable insights into the dynamics of these molecules' synthesis and degradation, processes that are fundamental to cellular function and often dysregulated in disease states.
In biochemical pathway analysis, the compound serves as an excellent tracer for studying N-acetylglucosamine metabolism. The hexosamine biosynthesis pathway intersects with several other metabolic networks, including glucose metabolism, amino acid metabolism, and fatty acid metabolism. The use of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine allows researchers to untangle these complex interactions and understand the regulatory mechanisms that govern these pathways.
Furthermore, the compound facilitates studies on O-GlcNAcylation, a post-translational modification of proteins involving the addition of N-acetylglucosamine moieties. This modification plays significant roles in various cellular processes, including signal transduction, transcriptional regulation, and protein degradation. By incorporating N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine into experimental systems, researchers can track the dynamics of O-GlcNAcylation with greater accuracy, advancing our understanding of this important regulatory mechanism.
Future Research Directions
The versatility of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine positions it as a valuable tool for future research endeavors across multiple disciplines. One promising direction involves exploring the role of glycoproteins in disease states, particularly cancer and metabolic disorders. Alterations in glycoprotein expression and structure are hallmarks of many pathological conditions, and isotopically labeled N-acetylglucosamine could help elucidate the underlying mechanisms of these changes.
In cancer research, aberrant glycosylation patterns often correlate with tumor progression and metastatic potential. N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine could aid in mapping these altered glycosylation networks and potentially identify new therapeutic targets. Similarly, in metabolic disorders such as diabetes, disruptions in the hexosamine biosynthesis pathway have been implicated in disease pathogenesis. The compound could help unravel these connections and inform the development of novel interventions.
Another exciting frontier lies in drug development applications. N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine could facilitate pharmacokinetic studies by providing a means to track the metabolism and distribution of compounds that interact with or incorporate N-acetylglucosamine moieties. This approach could yield valuable insights into drug efficacy and safety, potentially streamlining the development process for new therapeutics.
Additionally, the compound holds promise for advancing our understanding of the interaction between metabolism and epigenetic regulation. Recent research has highlighted the role of O-GlcNAcylation in modulating chromatin structure and gene expression, suggesting a direct link between nutrient availability and genomic programming. N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine could help delineate these connections, potentially revealing new mechanisms by which metabolic fluctuations influence cellular behavior and disease susceptibility.
Researchers interested in obtaining N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine should contact suppliers directly for current availability, pricing, and purity specifications. Given the specialized nature of isotopically labeled compounds, these products are typically produced in limited quantities and may require advance ordering .
When selecting a supplier, researchers should consider factors such as isotopic enrichment levels, chemical purity, and specific research requirements. Documentation regarding analysis and quality control measures can often be obtained from suppliers to ensure the product meets the necessary standards for intended applications.
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